molecular formula C17H16N6O3 B2419843 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide CAS No. 897622-36-5

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Cat. No. B2419843
CAS RN: 897622-36-5
M. Wt: 352.354
InChI Key: LHTJTOBVOAWLPJ-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a nitro group (NO2) attached to the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro, tetrazole, and benzamide groups. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of possible reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Skladchikov, Suponitskii, and Gataullin (2013) synthesized derivatives of N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-4-nitrobenzamide, showcasing the process of creating complex molecular structures and their potential applications in further research (Skladchikov et al., 2013).

  • Al-Hourani et al. (2016) focused on the synthesis and crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide. This study is significant for understanding the structural characteristics of similar compounds (Al-Hourani et al., 2016).

Pharmacological Studies

  • Research by Sych et al. (2018) on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound similar to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide, demonstrated its high anticonvulsive activity. This study is crucial for understanding the potential pharmacological applications of these compounds (Sych et al., 2018).

Molecular Physics and Chemistry

  • Arslan, Kazak, and Aydın (2015) conducted a study on the spectroscopic and structural characterization of related p-nitrobenzamide compounds. Their findings contribute to the understanding of the molecular properties of these compounds (Arslan et al., 2015).

Luminescence Sensing

  • Shi et al. (2015) explored the use of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. This research is relevant to the application of similar compounds in sensing technologies (Shi et al., 2015).

Electrochemical Studies

  • Zeybek et al. (2009) investigated the electrochemical behaviors of benzoxazole compounds closely related to this compound. This study provides insight into the electrochemical properties of such compounds (Zeybek et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific studies, it’s difficult to predict the exact mechanism of action for this compound .

properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-11-3-6-15(9-12(11)2)22-16(19-20-21-22)10-18-17(24)13-4-7-14(8-5-13)23(25)26/h3-9H,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTJTOBVOAWLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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